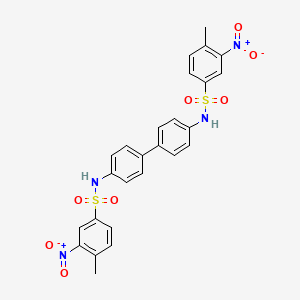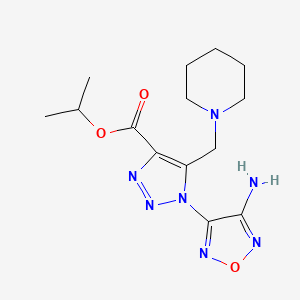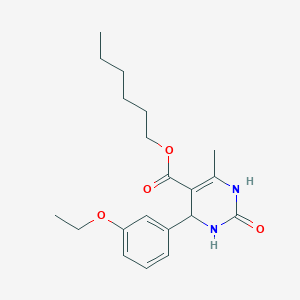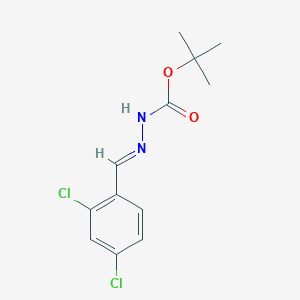
2-(4-methoxyphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is a synthetic compound known for its unique chemical structure and properties It belongs to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazine intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Incorporation of the piperidino group: This can be done through nucleophilic substitution reactions, where the oxadiazine intermediate reacts with a piperidine derivative.
Addition of bis(trifluoromethyl) groups:
Industrial Production Methods
Industrial production of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance its binding affinity and stability, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-METHOXYPHENYL)-6-PIPERIDINO-4H-1,3,5-OXADIAZINE: Lacks the bis(trifluoromethyl) groups, resulting in different chemical properties.
2-(4-METHOXYPHENYL)-6-MORPHOLINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE: Contains a morpholino group instead of a piperidino group, leading to variations in biological activity.
Uniqueness
The presence of both piperidino and bis(trifluoromethyl) groups in 2-(4-METHOXYPHENYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C17H17F6N3O2 |
|---|---|
Molekulargewicht |
409.33 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C17H17F6N3O2/c1-27-12-7-5-11(6-8-12)13-24-15(16(18,19)20,17(21,22)23)25-14(28-13)26-9-3-2-4-10-26/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
FPBRRVXILFQLTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(N=C(O2)N3CCCCC3)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![N-{(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}-2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B14948967.png)
![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)
![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)


![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)


